molecular formula C12H18N2OS B2634645 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide CAS No. 445232-08-6

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2634645
CAS No.: 445232-08-6
M. Wt: 238.35
InChI Key: OCHVUIYGDNVFCO-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound designed for research and development applications, featuring a 1,3-thiazole core—a privileged scaffold in medicinal chemistry. The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur, known for its aromaticity and significant role in numerous biologically active molecules and approved drugs . This moiety is found in a wide range of therapeutic agents, including antibiotics, kinase inhibitors, and central nervous system drugs, underscoring its versatility in interacting with diverse biological targets . The specific substitution pattern of this compound, incorporating a cyclopentyl group and a methyl-thiazole, makes it a valuable intermediate or candidate for exploring new chemical entities. Thiazole-containing compounds have demonstrated substantial research value in neuroscience, with some derivatives functioning as potent and selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), serving as essential pharmacological tools for probing receptor function . Furthermore, thiazole derivatives are extensively investigated for their antimicrobial properties against priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, highlighting their potential in addressing antimicrobial resistance . The mechanism of action for thiazole-based compounds is highly target-dependent but often involves allosteric modulation of receptors , inhibition of specific bacterial or fungal enzymes, or interference with cellular replication pathways. This compound is supplied for research use only and is intended to facilitate advanced chemical biology and drug discovery efforts.

Properties

IUPAC Name

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-8-13-12(16-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHVUIYGDNVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-5-methylthiazole with cyclopentylamine under suitable conditions.

    Amidation Reaction: The resulting thiazole derivative is then subjected to an amidation reaction with propanoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Target/Activity Reference
3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide (445232-08-6) C₁₂H₁₈N₂OS 238.35 Cyclopentyl, 5-methylthiazole N/A PTP1B inhibitor
N-(5-phenyl-1,3-thiazol-2-yl)propanamide (5270-99-5) C₁₂H₁₂N₂OS 232.30 Phenyl, thiazole N/A Not specified (structural analog)
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 354.43 Oxadiazole-sulfanyl, phenyl 117–118 Alkaline phosphatase inhibition
3-cyclohexyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide (352679-25-5) C₁₉H₂₄N₂OS 328.47 Cyclohexyl, 4-phenylthiazole N/A Not specified (enhanced hydrophobicity)
N-(5-Methylisoxazol-3-yl)-2-(1-methyl-1H-benzimidazol-2-yl)propanamide (8) C₁₅H₁₆N₄O₂ 284.32 Benzimidazole, isoxazole N/A Cytotoxicity (cancer cell lines)

Key Differences in Structure and Activity

Cyclopentyl vs. Oxadiazole-Sulfanyl Groups
  • Target Compound : The cyclopentyl group enhances hydrophobicity, likely improving binding to hydrophobic pockets (e.g., PTP1B active site) .
Thiazole Ring Modifications
  • 5-Methylthiazole (Target Compound) : The methyl group stabilizes the thiazole ring, reducing metabolic degradation compared to unsubstituted analogs .
Propanamide Linker Variations
  • Benzimidazole-Isoxazole Hybrid (Compound 8) : The rigid benzimidazole group may restrict conformational flexibility, impacting target selectivity .

Biological Activity

3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a cyclopentyl group and a thiazole moiety, suggests potential interactions with various biological targets. This article provides a detailed examination of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C12H18N2OS
  • Molecular Weight : 238.35 g/mol
  • InChI Key : OCHVUIYGDNVFCO-UHFFFAOYSA-N
  • SMILES Notation : Cc1cnc(s1)NC(=O)CCC2CCCC2

The biological activity of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially influencing inflammatory responses and cellular proliferation.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting various cellular processes:

Biological Activity IC50 (µM) Reference
Inhibition of Prostaglandin Synthesis<0.001
Anti-inflammatory Activity0.003
Cytotoxicity against Glioma Cells>50 (non-cytotoxic)

These findings indicate that the compound possesses potent anti-inflammatory properties while exhibiting low cytotoxicity, making it a candidate for further drug development.

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide on murine macrophages. The results showed significant inhibition of IL-1 stimulated bone resorption and PGE2 production with IC50 values of 3×1073\times 10^{-7} and 2×1082\times 10^{-8} mol/L, respectively. These findings support the compound's potential as a novel anti-inflammatory agent.

Case Study 2: Glioma Cell Viability

Another investigation focused on the compound's impact on glioma cell lines. It was found to inhibit cell proliferation effectively while inducing necroptosis and autophagy pathways. Normal astrocytes displayed significantly less susceptibility to this compound, highlighting its selective toxicity towards malignant cells.

Structural Analysis

The structural integrity of 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been confirmed through various spectroscopic techniques:

Technique Details
NMR SpectroscopyConducted at 600 MHz in DMSO at 298K; provided detailed insight into molecular conformation.
Mass SpectrometryConfirmed molecular weight and purity levels essential for pharmacological assessments.

Q & A

Q. What are the established synthetic routes for 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopentylpropanoyl chloride with 5-methyl-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dioxane or THF) and temperature (20–25°C) critically affect yield and purity, as seen in analogous syntheses of thiazol-2-yl propanamides . Alternative pathways using succinic anhydride derivatives, as demonstrated for structurally similar compounds, may also be adaptable but require optimization of amine coupling steps .

Q. How is 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography, as applied to analogous thiazolyl carboxamides (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide), provides definitive proof of molecular geometry and hydrogen-bonding interactions . Quantum chemical calculations (e.g., DFT) further validate electronic properties and tautomeric stability, as shown for related propanamides .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using density functional theory) predict intermediate stability and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows narrow optimal conditions by analyzing reaction energetics and solvent effects . AI-driven platforms, such as COMSOL Multiphysics, enable real-time simulation of reaction kinetics and mass transfer, accelerating parameter optimization (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer : Comparative analysis of structural analogs (e.g., varying cyclopentyl or thiazole substituents) can isolate structure-activity relationships (SARs). For instance, studies on N-(thiazol-2-yl)acetamides highlight how minor functional group changes (e.g., methyl vs. acetyl substituents) alter bioactivity . Statistical meta-analysis of dose-response curves and assay conditions (e.g., cell line variability) is critical, as outlined in methodologies for handling conflicting pharmacological data .

Q. How do experimental design (DoE) principles enhance the scalability of this compound’s synthesis?

  • Methodological Answer : Factorial designs (e.g., Box-Behnken or Taguchi methods) systematically evaluate variables like reagent stoichiometry, solvent polarity, and catalyst type. For example, a 3-factor DoE reduced the number of experiments by 40% in optimizing similar triazole-propanamide syntheses while maximizing yield . Response surface models (RSMs) further identify non-linear interactions, enabling robust scale-up protocols .

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